molecular formula C8H9N B102275 3-Vinylaniline CAS No. 15411-43-5

3-Vinylaniline

Cat. No. B102275
Key on ui cas rn: 15411-43-5
M. Wt: 119.16 g/mol
InChI Key: IFSSSYDVRQSDSG-UHFFFAOYSA-N
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Patent
US04051177

Procedure details

50 g of 3-nitrostyrene are dissolved in 240 g of methanol. 10 g of an 18% strength suspension of CoS3 in methanol are added to the solution. The mixture is heated to 100° C in the presence of 30 bars of H2 in a stainless steel autoclave. After 5 hours, the absorption of hydrogen is complete. The mixture is heated for a further half hour to 110° C at 30 bars of H2. 0.5 g of tert.-butyl-pyrocatechol is added to the cooled contents of the autoclave, the mixture is filtered and the solvent is distilled off. 37 g of 3-aminostyrene are obtained. Boiling point16 = 113° -115° C, ND20 = 1.6102.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
240 g
Type
solvent
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH:7]=[CH2:8])([O-])=O>CO>[NH2:1][C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH:7]=[CH2:8]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=C)C=CC1
Name
Quantity
240 g
Type
solvent
Smiles
CO
Step Two
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added to the solution
CUSTOM
Type
CUSTOM
Details
the absorption of hydrogen
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated for a further half hour to 110° C at 30 bars of H2
ADDITION
Type
ADDITION
Details
0.5 g of tert.-butyl-pyrocatechol is added to the cooled contents of the autoclave
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NC=1C=C(C=C)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 37 g
YIELD: CALCULATEDPERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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